((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate
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Overview
Description
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of hydroxyl groups, formation of the tetrahydropyran ring, and subsequent functionalization to introduce the benzyloxy and methoxy groups. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The tetrahydropyran ring provides structural stability and can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl ether: Similar structure but with an ether linkage instead of an acetate group.
Uniqueness
The uniqueness of ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C16H22O5 |
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Molecular Weight |
294.34 g/mol |
IUPAC Name |
[(2S,4R)-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O5/c1-12(17)19-11-15-8-14(9-16(18-2)21-15)20-10-13-6-4-3-5-7-13/h3-7,14-16H,8-11H2,1-2H3/t14-,15+,16?/m1/s1 |
InChI Key |
UXQPJSPVKMBSOD-YSPPHNQVSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H](CC(O1)OC)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OCC1CC(CC(O1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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